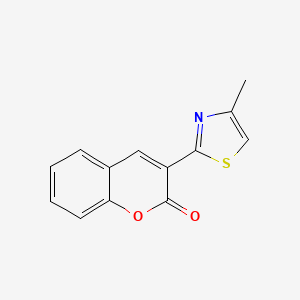

3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines a thiazole ring and a chromenone structure. The thiazole ring contains sulfur and nitrogen atoms, while the chromenone structure is a fused ring system with oxygen. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one typically involves the reaction of 4-methylthiazole with a suitable chromenone precursor. One common method is the amination of 6-alkyl-2-chloromethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-ones using secondary cyclic amines . The reaction conditions often include the use of organic bases such as pyridine or triethylamine in solvents like dioxane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The chromenone structure can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and chromenone structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Applications De Recherche Scientifique

Based on the search results, the compound "3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one" and related compounds have several scientific research applications, particularly in the development of pharmaceuticals. Here's a detailed overview:

1. Acetylcholinesterase (AChE) Inhibitory Activity:

- Compounds containing a coumarin heterocyclic core coupled with thiazole exhibit acetylcholinesterase inhibitory activity .

- A series of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin were designed and synthesized, demonstrating promising inhibitory activity against Alzheimer’s disease .

- Compound 3i exhibited the strongest inhibitory activity, with an IC50 value of 2.7 µM .

- Molecular docking and molecular dynamics simulations have been employed to understand the binding interactions and stability of these compounds with AChE, suggesting potential therapeutic applications for Alzheimer’s disease .

2. Antimicrobial and Antifungal Activity:

- Thiazole derivatives have demonstrated antimicrobial activity against various strains, including MRSA, VISA, and VRSA .

- Certain 2,5-disubstituted thiazole derivatives have shown potent antimicrobial activity against clinically relevant isolates of MRSA .

- Several compounds were found to be equipotent with ketoconazole against Candida albicans and Candida glabrata, while some were also equipotent against Candida krusei and Candida parapsilosis .

- Certain 2,4-disubstituted thiazole derivatives have shown potency against B. subtilis and S. aureus .

- N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivatives exhibited good antibacterial activity against Enterococcus faecalis and S. aureus, and also showed activity against fungal strains C. albicans and C. krusei .

3. Synthesis and Characterization:

- Thiazolylcoumarin derivatives have been synthesized using molecular hybridization approaches .

- One-pot cyclisation reactions using thioacetamide or KSCN/ethanol can yield 3-(2-methyl-thiazol-4-yl)-2H-chromen-2-one .

- Various analytical techniques such as FTIR, NMR, LCMS, and elemental analyses are used to characterize these compounds .

4. Other potential applications

Mécanisme D'action

The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, some derivatives of this compound have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The chromenone structure can also interact with various biological targets, contributing to the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one include other thiazole-containing chromenones and related heterocyclic compounds, such as:

- 3-(4-bromothiazol-2-yl)-2H-chromen-2-one

- 3-(4-ethylthiazol-2-yl)-2H-chromen-2-one

- 3-(4-phenylthiazol-2-yl)-2H-chromen-2-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the thiazole ring can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Activité Biologique

3-(4-Methyl-1,3-thiazol-2-yl)-2H-chromen-2-one, also known as WAY-299765, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromenone backbone substituted at the 3-position with a 4-methyl-1,3-thiazol-2-yl group, which contributes to its unique reactivity and biological profile.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₉N₁OS. The compound's structure is characterized by:

- A chromenone moiety that exhibits electrophilic properties.

- A thiazole ring that introduces nucleophilic sites.

These structural features are crucial for the compound's interactions with various biological targets.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

-

Anticancer Activity :

- Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For example, coumarin derivatives have been evaluated for their effects on human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) .

- In vitro assays have shown that certain thiazole-coumarin hybrids possess significant antiproliferative activity against these cancer cell lines.

-

Antimicrobial Activity :

- The compound has shown promising results in antimicrobial assays. For instance, studies involving thiazole derivatives have reported minimum inhibitory concentrations (MIC) indicating effective antibacterial properties against various strains .

- Compounds related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.

- Acetylcholinesterase Inhibition :

Case Studies and Research Findings

Several studies highlight the biological activity of this compound or its analogs:

Anticancer Studies

A study synthesized various coumarin derivatives and tested their anticancer properties using MTT assays. Notably, one derivative exhibited significant antiproliferative effects via G2/M cell cycle arrest and apoptosis induction .

Antimicrobial Evaluation

In a comprehensive evaluation of thiazole-containing compounds, several derivatives were tested for their antimicrobial efficacy. The best-performing compounds showed MIC values ranging from 0.23 to 0.70 mg/mL against sensitive bacterial strains .

Comparative Analysis of Related Compounds

The following table compares this compound with other notable compounds exhibiting similar biological activities:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| 3-(1,3-Benzothiazol-2-yl)-chromone | Benzothiazole instead of thiazole | Exhibits strong antimicrobial activity |

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Notable for its antioxidant properties |

| 4-Methylcoumarin | Methyl substitution on coumarin | Known for its fluorescence properties |

These comparisons underscore the diversity within chromone derivatives and suggest that the unique thiazole substitution in this compound may confer distinct biological activities.

Propriétés

IUPAC Name |

3-(4-methyl-1,3-thiazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-8-7-17-12(14-8)10-6-9-4-2-3-5-11(9)16-13(10)15/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYKUZYWYGPYSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.